molecular formula C17H15N3O3S B12168508 4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid

Cat. No.: B12168508
M. Wt: 341.4 g/mol
InChI Key: NECIYLDCXZXSPP-UHFFFAOYSA-N
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Description

4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is a complex organic compound featuring a benzoic acid core with a substituted thiazole and pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrrole intermediates, which are then coupled with a benzoic acid derivative. Common reagents include sulfuric acid, various amines, and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction could produce alcohols .

Scientific Research Applications

4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-[[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C17H15N3O3S/c1-11-14(24-17(19-11)20-8-2-3-9-20)15(21)18-10-12-4-6-13(7-5-12)16(22)23/h2-9H,10H2,1H3,(H,18,21)(H,22,23)

InChI Key

NECIYLDCXZXSPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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